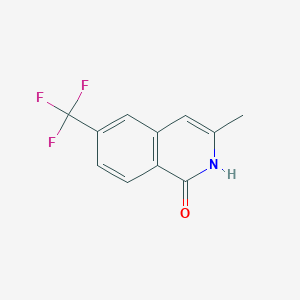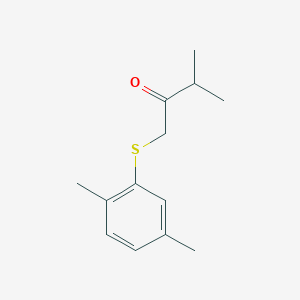
1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether linkage and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,5-dimethylthiophenol with 3-methyl-2-butanone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioether derivatives with different substituents.
Applications De Recherche Scientifique
1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one involves its interaction with molecular targets through its functional groups. The thioether and ketone groups can participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Thioethers: Compounds with similar thioether linkages, such as 1-(phenylthio)-3-methylbutan-2-one.
Ketones: Compounds with similar ketone groups, such as 3-methyl-2-butanone.
Uniqueness: 1-((2,5-Dimethylphenyl)thio)-3-methylbutan-2-one is unique due to the presence of both thioether and ketone functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other thioethers and ketones, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H18OS |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12(14)8-15-13-7-10(3)5-6-11(13)4/h5-7,9H,8H2,1-4H3 |
Clé InChI |
KPKDTOZPCVPWMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SCC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


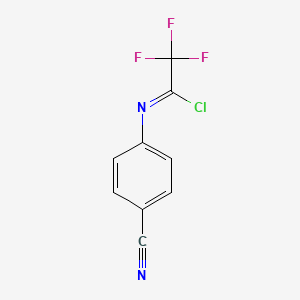
![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
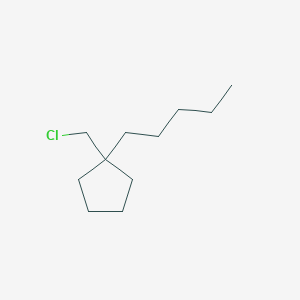
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)
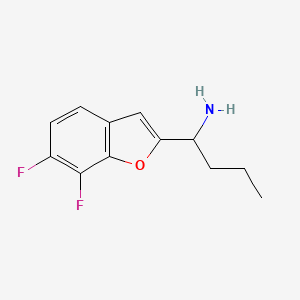
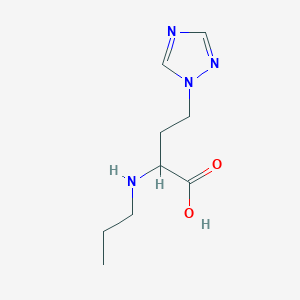

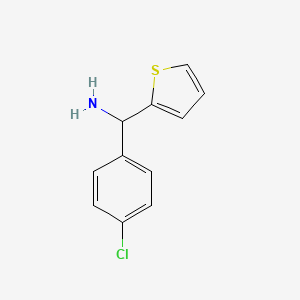
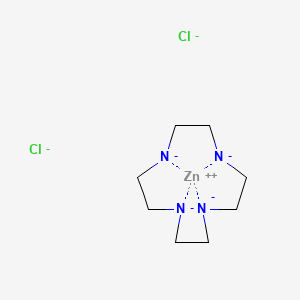
![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)
